molecular formula C19H20ClN3O2S B11257036 5-((4-chlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-((4-chlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11257036
M. Wt: 389.9 g/mol
InChI Key: ALZKYOQWLTUDFB-UHFFFAOYSA-N
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Description

The compound 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic molecule characterized by its unique structural features It contains a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and various substituents including a 4-chlorophenylmethylsulfanyl group, two methyl groups, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the pyrido[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the 4-chlorophenylmethylsulfanyl group can be achieved through a nucleophilic substitution reaction, where a suitable leaving group on the pyrido[2,3-d]pyrimidine core is replaced by the 4-chlorophenylmethylsulfanyl moiety. The methyl and propan-2-yl groups are usually introduced through alkylation reactions using corresponding alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE: undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.

    Substitution: The aromatic ring and the pyrido[2,3-d]pyrimidine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
  • 5-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenylmethylsulfanyl group, in particular, may enhance its binding affinity to certain targets or alter its reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-6-propan-2-ylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H20ClN3O2S/c1-11(2)14-9-21-17-15(18(24)23(4)19(25)22(17)3)16(14)26-10-12-5-7-13(20)8-6-12/h5-9,11H,10H2,1-4H3

InChI Key

ALZKYOQWLTUDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2C(=C1SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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